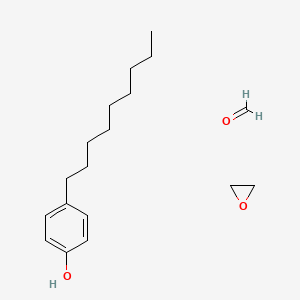
Formaldehyde;4-nonylphenol;oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde;4-nonylphenol;oxirane is a complex polymeric compound formed by the reaction of formaldehyde, 4-nonylphenol, and oxirane. This compound is known for its unique chemical properties and is widely used in various industrial applications. It is identified by the CAS number 30846-35-6 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-nonylphenol and oxirane involves the polymerization of formaldehyde with 4-nonylphenol and oxirane. The reaction typically occurs under controlled conditions to ensure the formation of the desired polymer. The process involves:
Polymerization Reaction: Formaldehyde reacts with 4-nonylphenol and oxirane in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of formaldehyde, polymer with 4-nonylphenol and oxirane is carried out in large reactors where the reactants are mixed and subjected to the required reaction conditions. The polymer is then purified and processed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde;4-nonylphenol;oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced products.
Substitution: The polymer can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Formaldehyde;4-nonylphenol;oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological systems and as a component in certain biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other industrial products
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with 4-nonylphenol and oxirane involves its interaction with various molecular targets. The polymer can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context in which the polymer is used .
Vergleich Mit ähnlichen Verbindungen
Formaldehyde;4-nonylphenol;oxirane can be compared with other similar compounds, such as:
Phenol, 4-nonyl-, polymer with formaldehyde and oxirane: Similar in structure but may have different properties and applications.
Ethylene oxide-formaldehyde-4-nonylphenol polymer: Another related compound with distinct characteristics.
Phenol, p-nonyl-, polymer with ethylene oxide and formaldehyde: Shares similarities but differs in specific applications and properties.
These comparisons highlight the uniqueness of formaldehyde, polymer with 4-nonylphenol and oxirane in terms of its chemical properties and applications.
Eigenschaften
CAS-Nummer |
30846-35-6 |
|---|---|
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
formaldehyde;4-nonylphenol;oxirane |
InChI |
InChI=1S/C15H24O.C2H4O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-2-3-1;1-2/h10-13,16H,2-9H2,1H3;1-2H2;1H2 |
InChI-Schlüssel |
XDEDAMYMUCXNQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1 |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1 |
Key on ui other cas no. |
30846-35-6 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















